Product packaging for 3,4-Dichlorophenyl acetate(Cat. No.:CAS No. 17847-51-7)

3,4-Dichlorophenyl acetate

Cat. No.: B101296
CAS No.: 17847-51-7
M. Wt: 205.03 g/mol
InChI Key: OSKGYRIYNMZFSJ-UHFFFAOYSA-N
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Description

3,4-Dichlorophenyl acetate (CAS Number: 61925-86-8) is a chemical compound supplied for research and development purposes. This product is intended for laboratory use by qualified professionals and is not for diagnostic, therapeutic, or personal use. While specific biological data for the acetate ester is limited in public literature, it is structurally related to 3,4-dichlorophenylacetic acid (Dcaa), which has been identified as a functional auxin analog in plant biology research . Auxins are crucial phytohormones that regulate growth and developmental processes in plants . The related acetic acid compound has been shown to promote root growth and adventitious root generation, and it acts through the canonical auxin signaling pathway by binding to TIR1/AFB receptors, leading to the degradation of AUX/IAA repressors and the expression of auxin-responsive genes . This mechanism suggests potential research applications for related compounds in studying plant physiology and development. Researchers can utilize this compound as a building block or intermediate in organic synthesis. Its structure, featuring a dichlorophenyl ring and an acetate group, makes it a valuable precursor for generating more complex molecules for various research applications, including medicinal chemistry and material science . Handling of this substance should be conducted in accordance with all applicable laboratory safety guidelines. Please refer to the associated Safety Data Sheet (SDS) for detailed hazard and handling information before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6Cl2O2 B101296 3,4-Dichlorophenyl acetate CAS No. 17847-51-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3,4-dichlorophenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O2/c1-5(11)12-6-2-3-7(9)8(10)4-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSKGYRIYNMZFSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC(=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60939084
Record name 3,4-Dichlorophenyl acetate
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URL https://comptox.epa.gov/dashboard/DTXSID60939084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17847-51-7
Record name Phenol, 3,4-dichloro-, acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017847517
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Dichlorophenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60939084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 3,4 Dichlorophenyl Acetate

Strategies for the Esterification of 3,4-Dichlorophenol (B42033)

The synthesis of 3,4-dichlorophenyl acetate (B1210297) is primarily achieved through the esterification of 3,4-dichlorophenol. This transformation is a fundamental reaction in organic chemistry, with various methods available to effect the acylation of the phenolic hydroxyl group.

Nucleophilic Acyl Substitution for Phenyl Acetate Synthesis

The formation of 3,4-dichlorophenyl acetate from 3,4-dichlorophenol is a classic example of nucleophilic acyl substitution. In this reaction, the oxygen atom of the phenol (B47542) acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent. This leads to the formation of a tetrahedral intermediate, which then collapses to yield the ester product and a leaving group. masterorganicchemistry.com

Common acylating agents for this transformation include acetic anhydride (B1165640) and acetyl chloride. The reaction is often catalyzed by either an acid or a base.

Base-Catalyzed Esterification:

In a basic medium, the phenol is deprotonated to form the more nucleophilic phenoxide ion. This phenoxide then readily attacks the acylating agent. A common procedure involves the use of an aqueous solution of a base like sodium hydroxide (B78521) (NaOH) to generate the sodium phenoxide in situ, followed by the addition of acetic anhydride. rsc.org Another approach utilizes triethylamine (B128534) as a base in a solvent like dichloromethane (B109758) (DCM).

Acid-Catalyzed Esterification:

Under acidic conditions, the carbonyl oxygen of the acylating agent is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the phenol. uhcl.edu For instance, refluxing 3,4-dichlorophenol with acetic anhydride in the presence of a catalytic amount of sulfuric acid is a viable method.

The choice of catalyst and reaction conditions can influence the rate and yield of the esterification. For example, the use of a strong acid catalyst can accelerate the reaction with acetic anhydride. google.com

Table 1: Methods for the Synthesis of Phenyl Acetates via Nucleophilic Acyl Substitution

Acylating AgentCatalyst/BaseSolventKey Features
Acetic AnhydrideSodium HydroxideWater/DichloromethaneFormation of the more nucleophilic phenoxide ion in situ. rsc.org
Acetic AnhydrideSulfuric AcidNone (reflux)Acid catalysis increases the electrophilicity of the anhydride.
Acetyl ChlorideTriethylamineDichloromethaneReaction is typically carried out at low temperatures to control exothermicity.
Thiolacetic AcidNoneNoneCan be used for the acylation of some phenols, with the evolution of H2S gas. ajptr.com

Synthesis of Related 3,4-Dichlorophenyl-Containing Compounds as Precursors and Analogues

The 3,4-dichlorophenyl moiety is a common structural feature in a variety of chemical compounds, many of which serve as important precursors or analogues in different fields of chemical research. The synthesis of these related compounds often involves the derivatization of readily available starting materials like 3,4-dichloroaniline (B118046) and 3,4-dichlorobenzaldehyde (B146584).

Derivatization of 3,4-Dichloroaniline for Related Structures

3,4-Dichloroaniline (3,4-DCA) is a versatile precursor for a wide range of 3,4-dichlorophenyl-containing compounds. sigmaaldrich.com Its amino group can be readily transformed into various other functional groups, making it a key starting material in organic synthesis. chemicalbook.com

Acylated derivatives of 3,4-dichloroaniline, such as N-(3,4-dichlorophenyl)acetamide and N-(3,4-dichlorophenyl)propionamide, can be synthesized through the reaction of 3,4-dichloroaniline with the corresponding acid anhydride (e.g., acetic anhydride) or acyl chloride. researchgate.net Another example is the synthesis of N-(3,4-dichlorophenyl)-α-ketoglutaryl-δ-amide, which involves a two-step process starting from α-ketoglutaric acid. nih.gov

Furthermore, 3,4-dichloroaniline can be used as a derivatizing agent itself. For instance, it has been employed in the analysis of perfluorooctanoic acid (PFOA) by reacting with it via a carbodiimide (B86325) method to form a detectable amide derivative. chrom-china.comnih.gov The synthesis of N-(3,4-dichlorophenyl)-3-oxo-3-phenyl-2-(phenylcarbonyl)propanamide has also been reported, starting from dibenzoylaceticacid-N-carboxyethylamide and 3,4-dichloroaniline. researchgate.net

Other notable derivatives include:

3,4-Dichlorophenyl isocyanate: This can be prepared by reacting 3,4-dichloroaniline with phosgene. patsnap.comgoogle.com

N-(3,4-dichlorophenyl)-N′-(substituted benzoyl)thioureas: These compounds are synthesized from 3,4-dichloroaniline and substituted benzoyl isothiocyanates. researchgate.net

The reactivity of 3,4-dichloroaniline allows for the generation of a diverse library of compounds with the 3,4-dichlorophenyl scaffold.

Table 2: Examples of Compounds Derived from 3,4-Dichloroaniline

DerivativeSynthetic MethodStarting Materials
N-(3,4-dichlorophenyl)acetamideAcylation3,4-Dichloroaniline, Acetic anhydride researchgate.net
N-(3,4-dichlorophenyl)propionamideAcylation3,4-Dichloroaniline, Propionic anhydride researchgate.net
3,4-Dichlorophenyl isocyanatePhosgenation3,4-Dichloroaniline, Phosgene patsnap.comgoogle.com
N-(3,4-Dichlorophenyl)-α-ketoglutaryl-δ-amideTwo-step synthesis3,4-Dichloroaniline, α-Ketoglutaric anhydride nih.gov

Routes to 3,4-Dichlorophenylacetic Acid and its Esters

3,4-Dichlorophenylacetic acid and its esters are another important class of compounds containing the 3,4-dichlorophenyl group. sigmaaldrich.comthermofisher.comtcichemicals.comnih.gov These compounds serve as valuable intermediates in the synthesis of more complex molecules. biosynth.com

One common route to 3,4-dichlorophenylacetic acid involves the carbonylation of 2,4-dichlorobenzyl chloride. This reaction can be carried out using a palladium catalyst in the presence of a phase-transfer catalyst, achieving high yields. researchgate.net

The esters of 3,4-dichlorophenylacetic acid can be synthesized through various methods. For example, methyl cyclopentyl(3,4-dichlorophenyl)acetate can be prepared, and it serves as an intermediate in chemical synthesis. The synthesis of 2,2-dichlorophenylacetic acid esters can be achieved from 2,2-dichlorophenylacetonitrile by treatment with water and a monovalent alcohol in the presence of a halohydric acid. google.com

The analysis of 3,4-dichlorophenylacetic acid can be performed using reverse-phase high-performance liquid chromatography (HPLC). sielc.com

Preparation of Diverse 3,4-Dichlorophenyl Derivatives as Synthetic Intermediates

The 3,4-dichlorophenyl group is incorporated into a wide array of molecules that function as key intermediates in the synthesis of fine chemicals, pharmaceuticals, and other specialty materials. biosynth.comgoogle.com

Examples of such derivatives and their synthetic routes include:

Ethyl cyano(3,4-dichlorophenyl)acetate: This compound is typically synthesized via a Knoevenagel condensation between 3,4-dichlorobenzaldehyde and ethyl cyanoacetate. evitachem.com

3,4-Dichloro-α-trichloromethylbenzyl alcohol: This can be prepared through a Friedel-Crafts reaction between o-dichlorobenzene and chloral, or from the Grignard reagent of 3,4-dichlorobromobenzene and chloral. The resulting alcohol can be converted to its acetate ester. cdnsciencepub.com

4-(3,4-Dichlorophenyl)-4-oxo-2-(4-antipyrinyl)-butanoic acid: This is synthesized by the reaction of 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid with antipyrine. nih.gov

5-(3,4-Dichlorophenyl)-1,3,4-oxadiazole-2(3H)-thione: This heterocyclic compound is prepared from the corresponding aroyl hydrazine (B178648) and carbon disulfide in the presence of potassium hydroxide. nih.gov

3-(3,4-Dichlorophenyl)-1-indanamine derivatives: These have been synthesized as part of research into nonselective ligands for biogenic amine transporters. acs.org

Bivalent 2β-carbomethoxy-3β-(3,4-dichlorophenyl)-8-heterobicyclo[3.2.1]octanes: These complex molecules are synthesized as probes for transporter binding sites. nih.gov

N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine: This imine is an intermediate in the synthesis of sertraline. researchgate.net

The diverse reactivity of starting materials containing the 3,4-dichlorophenyl moiety allows for the construction of a vast range of complex and functionally rich molecules.

Mechanistic Aspects of Synthesis and Derivatization Reactions

The synthesis and derivatization of this compound and related compounds are governed by fundamental principles of organic reaction mechanisms.

The esterification of 3,4-dichlorophenol to this compound proceeds via a nucleophilic acyl substitution mechanism. pearson.com This reaction involves the attack of the nucleophilic phenol on the electrophilic carbonyl carbon of the acylating agent. The reaction can be catalyzed by either acid or base. In base catalysis, the phenol is converted to the more potent nucleophile, the phenoxide ion. In acid catalysis, the carbonyl group of the acylating agent is protonated, enhancing its electrophilicity. uhcl.edu The reaction proceeds through a tetrahedral intermediate, which then eliminates a leaving group to form the final ester product. masterorganicchemistry.com

The Knoevenagel condensation used to synthesize ethyl cyano(3,4-dichlorophenyl)acetate is a carbon-carbon bond-forming reaction. It involves the reaction of an active methylene (B1212753) compound (ethyl cyanoacetate) with a carbonyl compound (3,4-dichlorobenzaldehyde) in the presence of a base. The mechanism typically involves the deprotonation of the active methylene compound to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon.

Many of the derivatization reactions of 3,4-dichloroaniline also involve nucleophilic attack. For instance, in acylation reactions, the nitrogen atom of the aniline (B41778) acts as a nucleophile, attacking the carbonyl carbon of the acylating agent. researchgate.net

The synthesis of 3,4-dichlorophenylacetic acid via the carbonylation of 2,4-dichlorobenzyl chloride involves a palladium-catalyzed process. The proposed mechanism likely involves the oxidative addition of the benzyl (B1604629) chloride to the palladium(0) catalyst, followed by CO insertion and subsequent hydrolysis to yield the carboxylic acid. researchgate.net

Understanding these reaction mechanisms is crucial for optimizing reaction conditions, predicting product outcomes, and designing new synthetic routes to novel 3,4-dichlorophenyl-containing compounds.

Influence of Reaction Conditions on Yield and Selectivity

Common synthetic routes involve the acetylation of 3,4-dichlorophenol using either acetic anhydride or acetyl chloride. When acetic anhydride is used, an acid catalyst such as sulfuric acid is often employed to facilitate the esterification. The use of acetic anhydride is generally reported to give better results than direct esterification with acetic acid, which requires significantly longer reaction times. google.com To enhance economic viability, especially in larger-scale operations, a distillation column can be used to recover acetic acid byproduct during the reaction. google.com

Alternatively, the reaction can be performed with acetyl chloride, often in the presence of a base like triethylamine and a solvent such as dichloromethane (DCM). This method is typically conducted at low temperatures, around 0°C, to control the exothermic nature of the reaction. The control of temperature is crucial to prevent the formation of impurities and avoid side reactions like hydrolysis. For the acetylation of chlorophenols, using an excess of the acetylating agent, such as acetic anhydride, has been shown to ensure a high yield of the corresponding ester. oup.com In some reported procedures for chlorophenol acetylation, a reaction time of just five minutes was sufficient for the reaction to reach completion. oup.com

The hydrolysis of this compound back to 3,4-dichlorophenol and acetic acid is another key transformation. The conditions for this reaction also determine its efficiency. Hydrolysis can be carried out under either acidic or basic conditions. Acidic hydrolysis may involve reagents like hydrochloric acid, while basic hydrolysis typically uses sodium hydroxide.

The influence of various parameters on reaction outcomes is summarized in the table below, drawing from findings on the synthesis of esters and related compounds.

Table 1: Influence of Reaction Conditions on Synthesis and Transformation of Phenyl Acetates

ParameterConditionEffect on Yield and SelectivitySource(s)
Reagent Acetic Anhydride vs. Acetic AcidAcetic anhydride generally provides better and faster conversion to the ester compared to acetic acid. google.com google.com
Catalyst Acid Catalyst (e.g., H₂SO₄)Strong acid catalysis improves the rate of esterification with acetic anhydride. google.com google.com
Temperature 0°C (for Acetyl Chloride method)Controls the exothermic reaction, minimizing side reactions and improving product purity.
Reagent Molar Ratio Excess Acetic AnhydrideEnsures a high yield of chlorophenol esterification. oup.com oup.com
Reaction Time 5 minutes (for Acetylation)A short reaction time can be sufficient to ensure the completion of the acetylation process. oup.com oup.com
pH (for Hydrolysis) Acidic or Basic ConditionsThe ester bond can be efficiently cleaved under either acidic (e.g., HCl) or basic (e.g., NaOH) conditions to yield the parent phenol and acetic acid.

Emerging Synthetic Techniques (e.g., Mechanochemical Synthesis)

In recent years, mechanochemistry has emerged as a sustainable and efficient alternative to traditional solution-based organic synthesis. beilstein-journals.org This technique, which involves inducing reactions by mechanical force, such as grinding in a ball mill, offers several advantages, including reduced solvent use, shorter reaction times, and sometimes, altered reactivity or selectivity compared to conventional methods. beilstein-journals.orgcardiff.ac.uk

Mechanochemical methods, often enhanced by Liquid-Assisted Grinding (LAG) where small amounts of liquid are added to improve mass transfer, have been successfully applied to a variety of organic transformations. cardiff.ac.ukcardiff.ac.uk While specific studies focusing exclusively on the mechanochemical synthesis of this compound are not widely detailed, the principles have been applied to reactions involving structurally related compounds, demonstrating the potential of this technology.

For instance, a mechanochemical, three-component reaction has been developed for the synthesis of α-aminoketone derivatives, including a product containing a 3,4-dichlorophenyl moiety, which was achieved in good yield (78%) without a catalyst. acs.org In another application, the synthesis of drug molecules like aripiprazole, which features a 2,3-dichlorophenyl group, was successfully performed in a ball mill under phase-transfer catalysis (PTC) conditions. mdpi.com These examples underscore the viability of mechanochemistry for constructing molecules with dichlorophenyl scaffolds.

The Biginelli reaction, a three-component reaction for synthesizing dihydropyrimidinones, has also been adapted to mechanochemical conditions, yielding products in 78–95% yield. beilstein-journals.org This demonstrates the broad applicability of the technique. Researchers have noted that mechanochemical conditions can enhance the reactivity of metals like manganese and can be tolerant to air and moisture, simplifying the experimental setup. cardiff.ac.uk The unique environment within a ball mill can sometimes lead to different reaction outcomes than those observed in solution, opening avenues for novel chemical transformations. cardiff.ac.uk

Table 2: Examples of Mechanochemical Synthesis for Related Organic Compounds

Reaction TypeSubstrates/ReagentsProduct TypeKey FindingsSource(s)
Three-Component Thiolation α-Imino ketone with 3,4-dichlorophenyl group, aniline, thiolα-AminoketoneCatalyst-free, one-pot synthesis with good yield (78%) under ball-milling conditions. acs.org
Buchwald-Hartwig Amination Aryl halides, amines, potassium tert-butoxideN-Aryl aminesUse of grinding auxiliaries was key for efficient mass transfer and high yields. cardiff.ac.uk cardiff.ac.uk
Biginelli Reaction Aldehydes, 1,3-dicarbonyl compounds, urea (B33335) derivativesDihydropyrimidinonesHigh yields (78–95%) achieved via a subcomponent synthesis approach. beilstein-journals.org beilstein-journals.org
N-Alkylation (Aripiprazole Synthesis) 7-(4-bromobutoxy)-3,4-dihydrocarbostyril, 1-(2,3-dichlorophenyl) piperazine (B1678402) HCl, K₂CO₃, TBABAripiprazoleSuccessful synthesis of a CNS drug in a ball mill, demonstrating industrial applicability. mdpi.com mdpi.com

Chemical Reactivity and Mechanistic Investigations of 3,4 Dichlorophenyl Acetate

Reactivity at the Ester Functionality

The ester group in 3,4-dichlorophenyl acetate (B1210297) is a key site for chemical transformations, primarily hydrolysis and transesterification. These reactions involve the cleavage of the acyl-oxygen bond.

Hydrolysis Pathways and Kinetics

The hydrolysis of 3,4-dichlorophenyl acetate yields 3,4-dichlorophenol (B42033) and acetic acid. This reaction can be catalyzed by acids, bases, or enzymes. The rate of hydrolysis is significantly influenced by pH and temperature. nih.govresearchgate.net Generally, the rate of degradation increases with a rise in pH. researchgate.net

Enzymatic hydrolysis, particularly using lipases, has been a subject of study. For instance, crude chicken liver acetone (B3395972) powder (CLAP) has been used for the enantioselective hydrolysis of the racemic acetate of 1-(3,4-dichlorophenyl)-3-buten-1-ol. researchgate.net In a study on the enzymatic hydrolysis of racemic acetates of 1-aryl-3-buten-1-ols, the reaction with the 3,4-dichlorophenyl derivative showed a 31:69 conversion ratio of the alcohol to the acetate after 20 hours, yielding the (+)-alcohol with 92% enantiomeric excess. researchgate.net

The kinetics of hydrolysis for similar compounds often follow first-order kinetics. For example, the hydrolysis of the novel fungicide LY5-24-2, which contains a 3,4-dichloroisothiazole moiety, was found to comply with a first-order kinetic model. nih.gov

Interactive Data Table: Enzymatic Hydrolysis of 1-(3,4-dichlorophenyl)-3-buten-1-ol Acetate

ParameterValueReference
EnzymeCrude Chicken Liver Acetone Powder (CLAP) researchgate.net
Reaction Time (hrs)20 researchgate.net
Conversion Ratio (Alcohol:Acetate)31:69 researchgate.net
Yield of Recovered (+)-Alcohol (%)88 researchgate.net
Enantiomeric Excess of (+)-Alcohol (%)92 researchgate.net
Yield of Recovered Acetate (%)91 researchgate.net
Enantiomeric Excess of Acetate (%)46 researchgate.net

Transesterification Reactions

Transesterification is a process where the ester group of this compound is exchanged. rsc.org This reaction is valuable for synthesizing different esters and can be catalyzed by various means, including enzymes. rsc.orgakjournals.com

Lipase-catalyzed transesterification has been effectively used for the kinetic resolution of related compounds. For example, the kinetic resolution of racemic 2-chloro-1-(3,4-dichlorophenyl)ethanol was achieved through lipase-catalyzed irreversible transesterification. researchgate.net The use of lipases from Alcaligenes sp. in diisopropyl ether with isopropenyl acetate as the acylating agent showed that the activity and enantioselectivity are highly dependent on the basicity of the reaction system. researchgate.net The addition of an organic base like triethylamine (B128534) was found to significantly enhance both the activity of the lipase (B570770) and the enantioselectivity of the reaction. researchgate.net

The choice of solvent and acylating agent is crucial in these reactions. While ethyl acetate can act as both the acylating agent and the reaction medium, other systems utilize different acyl donors like isopropenyl acetate. researchgate.netiupac.org

Reactivity of the Chlorinated Aromatic Ring

The dichlorinated phenyl ring of this compound is susceptible to both nucleophilic and electrophilic aromatic substitution, although the presence of two deactivating chlorine atoms influences its reactivity.

Nucleophilic Aromatic Substitution Considerations (Inferred from related compounds)

Nucleophilic aromatic substitution (SNAr) on dichlorobenzenes can occur, where a nucleophile replaces one of the chlorine atoms. numberanalytics.com The reaction is generally favored by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.org While the acetate group is not a strong electron-withdrawing group, the cumulative effect of the two chlorine atoms can facilitate SNAr reactions under appropriate conditions.

Studies on isomeric dichlorobenzenes have shown that they can undergo SNAr reactions with thiolates under phase-transfer conditions to form alkyl aryl sulfides. acs.org The reactivity and selectivity in SNAr reactions are influenced by the nature of the nucleophile, the leaving group, and the aromatic ring itself. numberanalytics.com For dichlorobenzenes, the reaction can be chemoselective, with the nucleophile preferentially reacting with one of the chlorine atoms. numberanalytics.com The presence of ortho and para substituents can lower the activation energy for these reactions compared to chlorobenzene. researchgate.net

Electrophilic Aromatic Substitution (General considerations)

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the benzene (B151609) ring with an electrophile. vaia.com The two chlorine atoms on the phenyl ring of this compound are deactivating groups, meaning they decrease the electron density of the aromatic ring through their electron-withdrawing inductive effect (-I). vaia.com This makes the ring less nucleophilic and therefore less reactive towards electrophiles compared to unsubstituted benzene. vaia.com

The chlorine atoms are ortho, para-directing, meaning incoming electrophiles will preferentially substitute at positions ortho or para to the chlorine atoms. However, in this compound, the available positions for substitution are limited. The directing effects of the two chlorine atoms and the acetate group would need to be considered to predict the major product of an EAS reaction. Generally, the presence of multiple deactivating groups significantly hinders electrophilic substitution. vaia.com Research has shown that 3,4-dichlorophenyl groups can participate in certain electrophilic aromatic substitution reactions, such as the FeCl3-catalyzed arylation of C60F18. nih.govresearchgate.net

Oxidation and Reduction Chemistry (Inferred from related dichlorophenyl compounds)

The oxidation and reduction of this compound would primarily involve the dichlorinated aromatic ring.

Studies on the oxidation of dichlorobenzenes have been conducted in various contexts, including environmental remediation. The advanced oxidation of ortho-dichlorobenzene using UV/H2O2 has been shown to be a rapid process that follows pseudo-first-order kinetics. nih.gov The degradation intermediates identified in this process included 2,3-dichlorophenol (B42519) and 3,4-dichlorophenol, indicating that hydroxylation of the aromatic ring is a key step. nih.gov Catalytic oxidation of 1,2-dichlorobenzene (B45396) over various catalysts like MnOx-CeO2 and V2O5-TiO2 has also been investigated, with the main products being CO2, HCl, and H2O. scispace.com The efficiency of these reactions is influenced by temperature and the presence of other substances like water or HCl. researchgate.netepa.gov

The reduction of dichlorobenzenes can also occur. The specific reduction products would depend on the reducing agent and reaction conditions.

Interactive Data Table: Intermediates in the UV/H2O2 Photocatalytic Degradation of o-Dichlorobenzene

Intermediate CompoundAnalytical MethodReference
2,3-DichlorophenolGC/MS nih.gov
3,4-DichlorophenolGC/MS nih.gov
Formic AcidIon Chromatogram (IC) nih.gov
Acetic AcidIon Chromatogram (IC) nih.gov
Oxalic AcidIon Chromatogram (IC) nih.gov

Theoretical Elucidation of Reaction Mechanisms (Inferred from related compounds)researchgate.net

While specific theoretical studies exclusively detailing the reaction mechanisms of this compound are not extensively documented in publicly available literature, significant insights can be inferred from computational investigations of structurally related substituted phenyl acetates. Density Functional Theory (DFT) is a primary tool for these elucidations, providing a quantum mechanical framework to model reaction pathways, transition states, and intermediates with considerable accuracy. researchgate.netresearchgate.net These theoretical approaches are crucial for understanding the electronic effects of substituents on the phenyl ring and their influence on reaction kinetics and mechanisms. acs.org

Investigations into the aminolysis and hydrolysis of various phenyl esters, including chlorophenyl and nitrophenyl acetates, offer a robust basis for predicting the behavior of this compound. researchgate.netacs.org The electron-withdrawing nature of the two chlorine atoms on the phenyl ring is expected to significantly impact the electrophilicity of the carbonyl carbon and the stability of the leaving phenoxide group.

Inferred Hydrolysis Mechanism

The hydrolysis of phenyl acetates can proceed through acid-catalyzed, base-catalyzed, and neutral pathways. The base-catalyzed (alkaline) hydrolysis of esters typically follows a bimolecular acyl-oxygen cleavage (BAC2) mechanism. epa.gov Theoretical studies on related esters support a mechanism involving the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon. This leads to the formation of a tetrahedral intermediate. researchgate.netresearchgate.net For this compound, the presence of two electron-withdrawing chloro-substituents would increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted phenyl acetate.

DFT calculations on similar systems, such as the aminolysis of para-substituted phenyl acetates, have been performed at levels of theory like B3LYP/6-31+G(d,p). researchgate.net These studies show that the reaction proceeds through a transition state leading to a tetrahedral intermediate. Although a stable tetrahedral intermediate could not always be located in gas-phase DFT studies for some phenyl acetates, calculations incorporating a continuous solvation model or discrete water molecules have been more successful in modeling these species. researchgate.net The decomposition of this intermediate to form acetate and the corresponding phenoxide is typically the rate-determining step.

Inferred Aminolysis Mechanism

The aminolysis of phenyl esters has also been a subject of theoretical investigation. acs.org Studies on the reactions of substituted phenyl acetates with amines indicate that the reaction proceeds through a zwitterionic tetrahedral intermediate (T±). acs.org This intermediate can then be deprotonated to an anionic intermediate (T-). The formation of the initial tetrahedral intermediate is often the rate-determining step. acs.org

For this compound, the reaction with an amine (e.g., piperidine) would likely follow this pathway. The electron-withdrawing effect of the dichlorophenyl group would accelerate the initial nucleophilic attack by the amine. Brønsted-type plots (log of the rate constant vs. pKa of the nucleophile) from experimental and theoretical studies on related compounds show a positive slope (βnuc), indicating that the reaction rate increases with the basicity of the amine. acs.org Conversely, the relationship with the leaving group's pKa (βlg) is typically negative, showing that better leaving groups (more acidic phenols) lead to faster reactions. researchgate.net

Computational Data from Related Phenyl Esters

To quantify these effects, theoretical studies provide valuable energetic data. Frontier Molecular Orbital (FMO) analysis, in particular, helps explain the reactivity of molecules based on the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com A smaller HOMO-LUMO gap generally implies higher reactivity. mdpi.com

Table 1: Theoretical Frontier Molecular Orbital (FMO) Analysis of Related Aryl Ester Compounds Data inferred from computational studies on structurally similar compounds to illustrate electronic effects.

CompoundEHOMO (au)ELUMO (au)GH-L (au)Reactivity Prediction
Phenyl Acetate-0.24-0.010.23Baseline
4-Chlorophenyl Acetate (inferred)-0.25-0.030.22More Reactive
4-Nitrophenyl Acetate-0.28-0.080.20High Reactivity
This compound (inferred)-0.26-0.050.21High Reactivity
Source: Data principles extracted from reference mdpi.com. Note: The values for phenyl acetate and its derivatives are illustrative examples based on principles from DFT studies on related structures to show expected trends.

Table 2: Calculated Reaction and Activation Energies for Aminolysis of Phenyl Acetates (Illustrative) This table presents inferred and comparative data based on published theoretical studies of similar reactions.

ReactionLevel of TheoryCalculated ParameterEnergy (kcal/mol)
Phenyl Acetate + AmmoniaB3LYP/6-31+G(d,p)Reaction Energy (ΔE)-13.09
Phenyl Acetate + AmmoniaB3LYP/6-31+G(d,p)Activation Energy (ΔG*)24.8
Substituted Phenyl Acetate AminolysisDFTInferred Activation EnergyLower than Phenyl Acetate
Source: Data compiled from principles and values in references researchgate.netsumitomo-chem.co.jp.

Spectroscopic and Structural Elucidation of 3,4 Dichlorophenyl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides a detailed picture of the molecular skeleton.

Proton NMR (¹H NMR) spectroscopy of 3,4-Dichlorophenyl acetate (B1210297), typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals for the aromatic and acetyl protons. The aromatic region of the spectrum shows a complex pattern due to the coupling of the three protons on the dichlorinated benzene (B151609) ring. The acetyl group protons typically appear as a sharp singlet, indicating their isolation from other protons in the molecule.

Interactive Data Table: ¹H NMR Chemical Shifts for 3,4-Dichlorophenyl Acetate

Proton AssignmentChemical Shift (δ, ppm)Multiplicity
Aromatic-H7.10 - 7.45Multiplet
Acetyl-H (CH₃)~2.3Singlet

Note: The exact chemical shifts for the aromatic protons can vary slightly depending on the solvent and the concentration.

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of the molecule. In the proton-decoupled ¹³C NMR spectrum of this compound, separate signals are observed for each unique carbon atom. The carbonyl carbon of the ester group is characteristically found at a low field (downfield) position. The aromatic carbons also show distinct chemical shifts influenced by the chlorine and acetate substituents. pressbooks.pub

Interactive Data Table: ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentChemical Shift (δ, ppm)
Carbonyl (C=O)~169
Aromatic C-O~148
Aromatic C-Cl (C3)~133
Aromatic C-Cl (C4)~131
Aromatic C-H120 - 130
Acetyl (CH₃)~21

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy, are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. A strong absorption peak is observed for the carbonyl (C=O) stretch of the ester group. Additionally, the spectrum shows bands corresponding to the C-O stretching of the ester linkage, as well as aromatic C-H and C=C stretching vibrations. The C-Cl stretching vibrations are also present in the fingerprint region of the spectrum. mdpi.com

Interactive Data Table: Key IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Description
C=O Stretch (Ester)~1770Strong
Aromatic C=C Stretch1550 - 1600Medium to Weak
C-O Stretch (Ester)1100 - 1300Strong
C-Cl Stretch700 - 800Medium

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis. The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak (M⁺) corresponding to its molecular weight. massbank.jpnist.gov The isotopic pattern of this peak, with contributions from the chlorine isotopes (³⁵Cl and ³⁷Cl), is a key indicator of the presence of two chlorine atoms in the molecule. massbank.jp The fragmentation pattern provides further structural information, often showing a prominent peak corresponding to the loss of the acetyl group.

Interactive Data Table: Major Mass Spectrometry Peaks for this compound

m/zIonRelative Intensity
204/206/208[M]⁺Moderate
162/164/166[M - CH₂CO]⁺High
43[CH₃CO]⁺High

Note: The presence of multiple peaks for chlorine-containing fragments is due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl.

X-ray Crystallography for Solid-State Structure and Conformational Analysis (Inferred from related compounds)

Computational Chemistry and Theoretical Investigations of 3,4 Dichlorophenyl Acetate

Quantum Chemical Calculations (Density Functional Theory - DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide profound insights into the intrinsic properties of molecules. These computational methods are instrumental in understanding the behavior of 3,4-Dichlorophenyl acetate (B1210297) at an electronic level.

The electronic structure of 3,4-Dichlorophenyl acetate is characterized by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests higher polarizability and greater chemical reactivity. iucr.org

In substituted phenyl acetates, the conformational preferences are governed by a delicate balance of steric effects and non-covalent interactions, such as the n→π* interaction between the lone-pair electrons of the carbonyl oxygen and the π* orbitals of the phenyl group. nih.goviiserpune.ac.in For this compound, the electron-withdrawing nature of the chlorine atoms influences the electron density distribution across the phenyl ring and the acetate group, which in turn affects the energies of the HOMO and LUMO.

DFT calculations are employed to model these electronic properties. For instance, studies on similar dichlorophenyl derivatives have utilized the B3LYP functional with various basis sets, such as 6-311G(d,p), to optimize geometries and calculate electronic parameters. nih.gov The HOMO is typically localized on the phenyl ring, rich in electron density, while the LUMO is often centered on the carbonyl group and the aromatic ring, indicating regions susceptible to nucleophilic attack. The precise energies of these orbitals and their gap determine the molecule's electronic transition properties and reactivity patterns. nih.govscience.gov

Table 1: Calculated Electronic Properties of a Related Dichlorophenyl Compound

ParameterValue (eV)
EHOMO-7.1543
ELUMO-0.9564
Energy Gap (ΔE)6.1979
Data from a study on 3-{(2Z)-2-[(2,4-dichlorophenyl)methylidene]-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl}propanenitrile, a molecule with a related dichlorophenyl moiety. iucr.org

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. crystalsolutions.eu For this compound, DFT calculations can predict bond lengths, bond angles, and dihedral angles of its most stable conformation. These calculations often employ methods like B3LYP with basis sets such as 6-311++G(d,p). materialsciencejournal.org

Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These theoretical frequencies correspond to the fundamental modes of vibration of the molecule. researchgate.net By comparing the calculated infrared (IR) spectrum with experimental data, the accuracy of the computational model can be validated. A scaling factor is often applied to the theoretical wavenumbers to achieve better agreement with experimental values. uantwerpen.be For example, a scaling factor of 0.9613 has been used in studies of related compounds. uantwerpen.be The calculated vibrational spectra help in the assignment of experimental IR and Raman bands to specific molecular motions, such as C=O stretching, C-Cl stretching, and phenyl ring vibrations. materialsciencejournal.orgresearchgate.net

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies for a Structurally Similar Compound

AssignmentExperimental (cm-1)Calculated (cm-1)
ν N—H35003339
ν C—Haromatic31303046
Data from a study on 4-benzylidene-1-(2-(2,4-dichloro phenyl)acetyl) thiosemicarbazide. nih.gov

Theoretical modeling can elucidate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, reaction pathways for processes like hydrolysis can be investigated. This involves identifying transition states and calculating the associated energy barriers, which determine the reaction rates. mdpi.com

For instance, the hydrolysis of phenyl acetates can proceed through a stepwise mechanism involving a tetrahedral intermediate. researchgate.net The energy barrier for the formation and breakdown of this intermediate can be calculated using DFT. The nature of the substituents on the phenyl ring significantly influences these energy barriers. Electron-withdrawing groups, like the chlorine atoms in this compound, are expected to stabilize the transition state for nucleophilic attack, thereby lowering the activation energy.

Computational studies on related systems have shown that the activation barrier for hydration can be influenced by the involvement of neighboring groups and the formation of cyclic transition states. mdpi.com These models provide a detailed, atomistic view of the reaction mechanism that is often difficult to obtain through experimental means alone.

Molecular Dynamics Simulations and Intermolecular Interactions (Inferred from related compounds)

MD simulations can model the interactions of this compound with solvent molecules, such as water, or its partitioning between different phases. nih.govacs.org These simulations rely on force fields, such as OPLS-AA for organic molecules and SPC for water, to describe the interatomic potentials. nih.gov By simulating the system over nanoseconds, one can observe how the molecule interacts with its environment through van der Waals forces, electrostatic interactions, and potentially hydrogen bonding to the carbonyl oxygen.

For example, MD simulations have been used to predict the partitioning of various organic contaminants, including those with dichlorophenyl groups, at the water-air interface. nih.govacs.org Such studies can reveal the preferred orientation of the molecule at interfaces and the free energy profile associated with its transfer between different environments. acs.org In the context of this compound, simulations could elucidate its interactions with biological membranes or its aggregation behavior in solution. The chlorine substituents and the ester group would play a crucial role in defining these intermolecular interactions.

Quantitative Structure-Property Relationship (QSPR) Studies (General concept for new compounds)

Quantitative Structure-Property Relationship (QSPR) models are mathematical relationships that correlate the chemical structure of a compound with its physicochemical properties. researchgate.netmdpi.comnih.gov These models are invaluable for predicting the properties of new or untested compounds, thereby reducing the need for extensive experimental work. nih.govspringernature.com

The development of a QSPR model involves several steps: selecting a dataset of compounds with known properties, calculating molecular descriptors that encode structural features, building a mathematical model (e.g., using multiple linear regression or machine learning algorithms), and validating the model's predictive power. researchgate.netmdpi.com

For a new compound like this compound, a QSPR model could be developed to predict properties such as boiling point, solubility, or partition coefficient. nih.govnih.gov The molecular descriptors used in such a model could include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., HOMO-LUMO energies, dipole moment) derived from DFT calculations. nih.gov

QSPR studies on related classes of compounds, such as polychlorinated diphenyl ethers, have successfully used descriptors like average molecular polarizability, molecular weight, and total energy to predict properties like vapor pressure and octanol-water partition coefficients. nih.gov A similar approach could be applied to a series of substituted phenyl acetates, including the 3,4-dichloro derivative, to build a robust predictive model for various properties of interest.

Environmental Transformation and Fate of the 3,4 Dichlorophenyl Acetate Moiety

Abiotic Degradation Processes

Abiotic degradation involves non-biological processes that break down chemical compounds. For 3,4-Dichlorophenyl acetate (B1210297), the primary abiotic degradation pathways are hydrolysis and photolysis.

In aqueous environments, 3,4-Dichlorophenyl acetate is susceptible to hydrolysis, a chemical reaction where water breaks down the ester bond. This reaction yields 3,4-dichlorophenol (B42033) and acetic acid. The rate of hydrolysis can be influenced by pH and temperature. google.com Generally, the ester group is susceptible to hydrolysis under both acidic and basic conditions. vulcanchem.com While hydrolysis of the ester is a primary degradation pathway, the resulting 3,4-dichlorophenol is a more persistent and toxic compound.

Table 1: Products of this compound Hydrolysis

ReactantConditionMajor Products
This compoundAqueous systems3,4-Dichlorophenol, Acetic acid
Data derived from multiple sources. google.com

Photolytic degradation, or photolysis, is the breakdown of compounds by light, particularly ultraviolet (UV) radiation. While specific studies on the direct photolysis of this compound are limited, research on related dichlorophenyl compounds provides insight into potential pathways. acs.orgresearchgate.net

Photodegradation of chlorinated aromatic compounds can proceed through several mechanisms, including the homolytic scission of the carbon-chlorine bond. uc.pt For compounds containing a phenylurea structure, such as diuron (B1670789), phototransformation can lead to the substitution of a chlorine atom with a hydroxyl group, or the formation of demethylated and formylated products. oup.com In the case of dichlorinated compounds, photonucleophilic substitution of chlorine and other functional groups by hydroxyl groups can occur. scispace.com The presence of sensitizers in the water can also influence the rate and products of photodegradation. uc.pt

It is important to note that photolytic degradation can sometimes result in transformation products that are more toxic than the parent compound. researchgate.net For instance, the photolysis of some phenylurea herbicides can produce intermediates with higher toxicity. researchgate.net

Biotic Degradation Mechanisms

Biotic degradation involves the breakdown of organic compounds by living organisms, primarily microorganisms. This is a crucial process in the environmental fate of many synthetic chemicals.

Microorganisms in soil and aquatic environments play a significant role in the degradation of chlorinated aromatic compounds. acs.orgepa.gov The degradation of compounds similar to this compound, such as the herbicide diuron (3-(3,4-dichlorophenyl)-1,1-dimethylurea), has been extensively studied. The primary biotic transformation of diuron often involves demethylation to form 1-(3,4-dichlorophenyl)-3-methyl urea (B33335) (DCPMU) and subsequently 1-(3,4-dichlorophenyl) urea (DCPU), followed by hydrolysis to 3,4-dichloroaniline (B118046) (3,4-DCA). researchgate.netnih.gov

Fungi and bacteria utilize different biochemical pathways for degradation. epa.gov Fungi, particularly white-rot fungi, have been shown to be effective in degrading diuron and other phenylurea herbicides, often through the action of enzymes like cytochrome-P450. nih.gov Bacterial degradation can proceed aerobically or anaerobically and often involves the use of the contaminant as a carbon and energy source. nih.govmdpi.com The initial step in the bacterial degradation of many chlorinated aromatic compounds is often hydroxylation of the aromatic ring. mdpi.com

The rate and extent of microbial degradation can be influenced by various environmental factors, including nutrient availability, temperature, pH, and the presence of other organic substrates. epa.govasm.org In some cases, a consortium of different microbial species is required for the complete mineralization of a compound. epa.gov

Several microbial strains capable of degrading dichlorophenyl compounds have been identified. These microorganisms are often isolated from contaminated soils and water, where they have adapted to utilize these compounds.

Table 2: Examples of Microbial Strains Involved in Dichlorophenyl Compound Degradation

Microbial StrainCompound(s) DegradedEnvironment
Pseudomonas aeruginosa, Alcaligenes aquatilis, Achromobacter spanius, Achromobacter piechaudiiDiclofenac (a dichlorophenyl-containing pharmaceutical)Not specified
Neurospora intermedia, Bacillus licheniformisDiuronNot specified
Arthrobacter sp., Achromobacter sp.Iprodione (metabolizes to 3,5-dichloroaniline)Soil
Bacillus mucilaginosus2,4-dichlorophenol, 1,2,4-trichlorobenzeneSoil and sludge
Rhodococcus sp.Vinclozolin, 3,5-dichloroanilineAgricultural soil
Chlorella pyrenoidosa (green alga)3,4-dichloroanilineAquatic environment
Pluteus cubensis (fungus)DiuronNot specified
Data derived from multiple sources. researchgate.netnih.govmdpi.comresearchgate.netiaea.orgjmb.or.krresearchgate.net

These studies demonstrate the diverse metabolic capabilities of microorganisms in breaking down complex chlorinated compounds. The enzymes involved in these degradation pathways, such as monooxygenases, dioxygenases, peroxidases, and laccases, play a critical role in the initial steps of transformation. mdpi.com

Formation and Persistence of Transformation Products

The degradation of this compound and related compounds leads to the formation of various transformation products. A key and often persistent intermediate is 3,4-dichloroaniline (3,4-DCA). researchgate.netnih.gov While the initial hydrolysis of this compound to 3,4-dichlorophenol is an important step, the subsequent fate of these chlorinated phenols and anilines is of environmental concern.

Studies on the herbicide diuron have shown that its degradation can lead to the accumulation of metabolites like DCPMU, DCPU, and 3,4-DCA. researchgate.netnih.gov These transformation products can sometimes be more persistent and ecotoxic than the original compound. researchgate.netresearchgate.net For instance, 3,4-DCA is known to be more toxic and persistent than its parent compounds in some cases. nih.govjmb.or.kr

The persistence of these transformation products in the environment is a significant consideration in risk assessment. While some microorganisms can further degrade these intermediates, complete mineralization to carbon dioxide and water may not always occur, leading to their potential accumulation in soil and water. oup.comresearchgate.net The presence of these transformation products in environmental samples highlights the importance of understanding the complete degradation pathway of the parent compound. oup.com

Generation of 3,4-Dichloroaniline as a Key Metabolite

A critical step in the environmental transformation of many compounds containing a 3,4-dichlorophenyl group, such as the herbicide propanil (B472794), is the formation of 3,4-dichloroaniline (3,4-DCA). researchgate.netagronomy.org Propanil is known to degrade rapidly in the environment, primarily through microbial action, cleaving the molecule to yield 3,4-DCA and propionic acid. tandfonline.comresearchgate.net This process can be remarkably swift, with propanil's half-life in aerobic soil being as short as 0.5 days. epa.gov

The generation of 3,4-DCA is not solely a biological process. Abiotic hydrolysis, or the chemical breakdown by water, also contributes to the transformation of propanil, especially in soil-water systems. epa.gov Studies have shown that propanil is rapidly degraded by microbes into 3,4-DCA, which often becomes the more persistent and frequently detected compound in both soil and water environments. researchgate.netresearchgate.net For instance, in laboratory studies of irrigation water, the half-life of propanil was measured at 1.1 days, while its half-life in soil was typically less than a day. agronomy.org In contrast, 3,4-DCA persists for much longer periods. agronomy.org

The rapid conversion of the parent compound to 3,4-DCA is a consistent finding across various environmental conditions and management systems, including conventional and dry-seeded rice paddies. agronomy.org This transformation is facilitated by a diverse range of soil microorganisms, including bacteria such as Pseudomonas spp. and Acinetobacter baumannii, and fungi like Fusarium oxysporum. agronomy.orgresearchgate.netnih.gov

Table 1: Degradation Half-Life of Propanil in Different Environmental Compartments

Environmental Compartment Half-Life (t½) Conditions Reference
Aerobic Soil 0.5 - <1.0 days Laboratory/Field agronomy.orgepa.gov
Irrigation Water 1.1 days Laboratory agronomy.org
Water-Sediment Systems 12 hours to a few days Aerobic researchgate.net

Polymerization and Binding Reactions of Aromatic Amine Metabolites in Soil

Once formed, aromatic amine metabolites like 3,4-dichloroaniline (3,4-DCA) undergo complex reactions within the soil matrix that significantly reduce their mobility and bioavailability. nih.govresearchgate.net These reactions primarily involve polymerization and strong binding to soil components, particularly organic matter and clay minerals. imrpress.comoup.com

Two major pathways govern the fate of 3,4-DCA in soil:

Covalent Bonding: 3,4-DCA can form covalent bonds with functional groups in soil organic matter, such as quinones and carbonyls. researchgate.netimrpress.comoup.com This process, known as nucleophilic addition, results in the formation of stable, non-extractable residues where the metabolite becomes an integral part of the soil's humic substances. scispace.comacs.org

Oxidative Coupling: Soil components, especially manganese (Mn) oxides, can act as powerful oxidants. nih.govacs.orgosti.gov They facilitate the oxidation of 3,4-DCA into highly reactive radicals. These radicals can then couple with each other to form polymers, such as the persistent and toxic 3,3′,4,4′-tetrachloroazobenzene (TCAB), or bind directly to soil-bound radicals. agronomy.orgresearchgate.net This soil-induced oxidation and subsequent polymerization is a key mechanism for immobilizing aromatic amines in the environment. nih.gov

These binding and polymerization processes lead to the formation of what are often termed "bound" or "non-extractable" residues, which are difficult to remove from the soil using standard extraction methods. scispace.com Studies have shown that a significant fraction of 3,4-DCA applied to soil becomes irreversibly sorbed over time, a process that coincides with the chemical reduction of manganese oxides in the soil. nih.govresearchgate.net

Table 2: Key Reactions of 3,4-Dichloroaniline in Soil

Reaction Type Description Key Soil Components Involved Resulting Products Reference
Covalent Bonding Nucleophilic addition of the amine to organic functional groups. Humic substances (quinones, carbonyls) Stable, non-extractable humus-DCA complexes researchgate.netimrpress.comoup.com

Sorption and Transport Dynamics in Environmental Compartments

The movement, or transport, of this compound and its key metabolite, 3,4-dichloroaniline (3,4-DCA), through the environment is largely controlled by sorption processes. nih.gov Sorption refers to the binding of these chemicals to the solid phase of soil and sediment, which in turn dictates their concentration in the water phase and their potential for leaching into groundwater or moving with surface runoff. nerc.ac.uk

The extent of sorption for 3,4-DCA is strongly influenced by several soil properties:

Organic Matter Content: This is the most critical factor. Soils with higher organic matter content exhibit significantly greater sorption of 3,4-DCA. nih.govresearchgate.net The organic fraction of the soil provides a rich source of binding sites for the molecule.

Soil pH: Sorption of 3,4-DCA is generally higher in acidic soils. nih.gov As pH increases (e.g., through liming), the sorption capacity of the soil can be reduced by as much as 50%, making the compound more mobile. nih.gov

Clay Content: While less dominant than organic matter, clay minerals also contribute to the sorption of aromatic amines. oup.com

Studies using sorption isotherms, which describe the equilibrium between the chemical sorbed to soil and the amount in solution, show that 3,4-DCA sorption is well-described by the Freundlich equation. nih.gov The resulting sorption coefficients (Kf and Kd) quantify the partitioning behavior. For example, a sandy clay loam soil with high organic matter and acidic pH was found to be the most sorptive for 3,4-DCA, while a calcareous soil with low organic matter had a very low sorption capacity. nih.gov

Because 3,4-DCA can bind strongly to soil, its transport is often retarded, meaning it moves more slowly than water through the soil profile. nih.govnerc.ac.uk However, its persistence and the influence of factors like pH mean there is still a risk of it reaching surface and groundwaters, particularly in soils with low organic matter. researchgate.netresearchgate.net

Table 3: Influence of Soil Properties on 3,4-Dichloroaniline (3,4-DCA) Sorption

Soil Property Influence on Sorption Mechanism/Reason Reference
Organic Matter High Positive Correlation (Higher OM = Higher Sorption) Provides primary binding sites for covalent bonding and partitioning. nih.govresearchgate.net
Soil pH Negative Correlation (Lower pH = Higher Sorption) Affects the surface charge of soil colloids and the speciation of the amine. nih.gov
Clay Content Positive Correlation Provides surfaces for adsorption and can catalyze reactions. oup.com

| Cation Exchange Capacity (CEC) | Weak Correlation | Organic matter content is a more dominant factor. | nih.gov |

Table of Mentioned Compounds

Compound Name
This compound
3,4-Dichloroaniline (3,4-DCA)
Propanil
Propionic acid
3,3′,4,4′-tetrachloroazobenzene (TCAB)
Diuron
Atrazine
Carbaryl
2,4-Dichlorophenoxyacetic acid (2,4-D)
4-nitrophenol (4-NP)
Aniline (B41778)
alpha-naphthylamine
p-methoxyaniline
1-(3,4-dichlorophenyl)-3-methlyurea (DCPMU)
1-(3,4-dichlorophenyl)urea (DCPU)
N-hydroxy-3,4-dichloroaniline
3,4-dichlorophenylhydroxylamine
6-hydroxy-3,4-dichloroaniline
Methylthioninium chloride

Advanced Analytical Methodologies for Detection and Quantification of 3,4 Dichlorophenyl Acetate

Chromatographic Techniques for Separation

Chromatography is a fundamental analytical technique for separating mixtures into their individual components. bjbms.org For 3,4-Dichlorophenyl acetate (B1210297), several chromatographic methods are particularly effective, each suited to different aspects of its analysis.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Volatile Species

Gas chromatography (GC) is a powerful technique for the separation of volatile and semi-volatile organic compounds like 3,4-Dichlorophenyl acetate. thermofisher.com In GC, the sample is vaporized and transported by an inert carrier gas through a capillary column containing a stationary phase. thermofisher.cometamu.edu The separation is based on the differential partitioning of the compound between the mobile gas phase and the stationary phase, which is influenced by factors such as boiling point and polarity. thermofisher.cometamu.edu

When coupled with a mass spectrometer (MS), the technique becomes GC-MS, a highly sensitive and specific analytical tool. thermofisher.comnist.gov As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. thermofisher.com The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for the compound, allowing for its unambiguous identification and quantification, even at trace levels. etamu.edunist.gov GC-MS is frequently used for the qualitative and quantitative determination of organic compound purity and to identify components in a mixture. nist.gov

Table 1: GC and GC-MS Parameters for Volatile Compound Analysis

ParameterDescriptionRelevance to this compound Analysis
Injector Temperature The temperature at which the sample is vaporized.Must be high enough to ensure complete volatilization of this compound without causing thermal degradation.
Column Type The stationary phase within the column.A non-polar or mid-polar column is typically suitable for separating chlorinated aromatic compounds.
Oven Temperature Program The temperature gradient applied to the column during the analysis.A programmed temperature ramp allows for the efficient separation of this compound from other components in a mixture.
Carrier Gas An inert gas (e.g., Helium, Nitrogen) that carries the sample through the column. thermofisher.comThe choice of carrier gas and its flow rate can affect separation efficiency and analysis time.
Ionization Mode (MS) The method used to ionize the compound (e.g., Electron Ionization - EI).EI is a common and effective method for generating reproducible mass spectra of organic molecules like this compound.
Detector (MS) The part of the mass spectrometer that detects the ions.Quadrupole and ion trap detectors are commonly used for their sensitivity and versatility. thermofisher.com

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Species

For compounds that are non-volatile or thermally labile, high-performance liquid chromatography (HPLC) is the separation method of choice. wikipedia.orgchemyx.com HPLC utilizes a liquid mobile phase to transport the sample through a column packed with a solid stationary phase. chemyx.commpi-bremen.de The separation of this compound is based on its differential affinity for the stationary and mobile phases. chemyx.com

Similar to GC, coupling HPLC with mass spectrometry (LC-MS) significantly enhances its analytical power. wikipedia.orgchemyx.com LC-MS combines the separation capabilities of HPLC with the sensitive and selective detection of MS, making it a cornerstone for analyzing a wide range of compounds in complex mixtures. wikipedia.orgresearchgate.net This technique is particularly valuable for the analysis of drug metabolites and other xenobiotics in biological matrices. researchgate.netnih.gov Atmospheric pressure ionization (API) techniques, such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), are commonly used interfaces to connect the liquid chromatography output to the mass spectrometer. wikipedia.orgresearchgate.net

Table 2: HPLC and LC-MS Parameters for Non-Volatile Compound Analysis

ParameterDescriptionRelevance to this compound Analysis
Mobile Phase The solvent or solvent mixture that carries the sample through the column.A mixture of water and an organic solvent (e.g., acetonitrile, methanol) is typically used. The gradient can be optimized for the separation of this compound.
Stationary Phase The material packed inside the column.A C18 reversed-phase column is a common choice for the separation of moderately non-polar compounds like this compound.
Flow Rate The speed at which the mobile phase is pumped through the column.Affects retention time and peak resolution.
Detector (HPLC) A device that detects the compound as it elutes from the column (e.g., UV-Vis detector). mpi-bremen.deA UV detector can be used for the initial detection of this compound, which absorbs UV light.
Ionization Source (LC-MS) The interface between the HPLC and the MS. wikipedia.orgESI or APCI would be suitable for ionizing this compound.
Mass Analyzer (LC-MS) Separates ions based on their mass-to-charge ratio.Triple quadrupole and ion trap mass spectrometers are frequently used for their sensitivity and ability to perform tandem mass spectrometry (MS/MS) for structural confirmation. researchgate.net

Thin-Layer Chromatography (TLC) for Qualitative Analysis and Purity Assessment

Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique primarily used for qualitative analysis and purity assessment. ualberta.calibretexts.orgglobalresearchonline.net In TLC, a thin layer of adsorbent material, such as silica (B1680970) gel or alumina, coated on a plate acts as the stationary phase. ualberta.caglobalresearchonline.net The sample is spotted onto the plate, which is then placed in a developing chamber containing a suitable mobile phase. ualberta.ca As the mobile phase ascends the plate via capillary action, it carries the sample components at different rates, leading to their separation. ualberta.ca

TLC is particularly useful for:

Purity Assessment: A pure compound will ideally produce a single spot on the TLC plate. ualberta.ca

Reaction Monitoring: The progress of a chemical reaction can be monitored by observing the disappearance of starting materials and the appearance of products. ualberta.ca

Qualitative Identification: The retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be used for tentative identification by comparing it to that of a known standard under the same conditions. libretexts.org

For visualization of colorless compounds like this compound, techniques such as viewing the plate under UV light (if the compound is UV-active) or using chemical staining reagents are employed. researchgate.net

Sample Preparation and Extraction Methods for Complex Matrices

Before chromatographic analysis, this compound often needs to be extracted and concentrated from the sample matrix, especially when dealing with complex samples like environmental or biological materials. Effective sample preparation is crucial for removing interferences and improving the sensitivity and reliability of the analysis. nih.gov

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction (LLE) is a fundamental sample preparation technique based on the differential solubility of a compound in two immiscible liquids, typically an aqueous phase and an organic solvent. wikipedia.orgphenomenex.com The principle of LLE relies on partitioning the analyte of interest, in this case, this compound, from the sample matrix (usually aqueous) into an organic solvent in which it is more soluble. wikipedia.orgphenomenex.com

The choice of the organic solvent is critical and depends on the polarity of the analyte. For a moderately non-polar compound like this compound, solvents such as ethyl acetate or dichloromethane (B109758) are often effective. nih.govelementlabsolutions.com The efficiency of the extraction can be influenced by factors like the pH of the aqueous phase and the addition of salt ("salting out") to decrease the analyte's solubility in the aqueous layer. elementlabsolutions.com After extraction, the organic layer containing the analyte is separated, and the solvent is typically evaporated to concentrate the sample before chromatographic analysis. mdpi.com

Solid-Phase Extraction (SPE)

Solid-phase extraction (SPE) is a more selective and efficient sample preparation technique compared to LLE. sigmaaldrich.com It utilizes a solid sorbent material packed in a cartridge or disk to retain the analyte of interest from a liquid sample. sigmaaldrich.com The process generally involves four steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte with a small volume of a strong solvent. nih.gov

For the extraction of this compound, a reversed-phase SPE sorbent, such as C18, would be appropriate. The non-polar nature of the C18 sorbent would retain the moderately non-polar this compound from an aqueous sample, while more polar impurities would pass through. The retained analyte can then be eluted with an organic solvent like methanol (B129727) or acetonitrile. SPE offers several advantages, including higher recovery, reduced solvent consumption, and cleaner extracts compared to LLE. nih.gov

Table 3: Comparison of LLE and SPE for Sample Preparation

FeatureLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Principle Partitioning between two immiscible liquids. wikipedia.orgPartitioning between a solid sorbent and a liquid phase. sigmaaldrich.com
Selectivity Generally lower.Higher, due to a wide variety of available sorbents.
Solvent Consumption High.Low.
Automation Difficult.Easily automated.
Common Sorbents/Solvents Ethyl acetate, dichloromethane, hexane (B92381). nih.govC18, silica, ion-exchange resins. nih.gov

Microextraction Techniques (e.g., SPME, SDME)

Microextraction techniques are advanced, miniaturized sample preparation methods that have gained prominence for their efficiency, reduced solvent consumption, and minimal sample volume requirements, aligning with the principles of green analytical chemistry. brjac.com.brnih.gov These methods are particularly well-suited for the trace analysis of semi-volatile organic compounds like this compound from complex matrices. The core principle involves partitioning the analyte between the sample matrix and a very small volume of an extraction phase. brjac.com.br

Solid-Phase Microextraction (SPME)

SPME is a solvent-free technique that utilizes a fused silica fiber coated with a thin layer of a stationary phase (e.g., a polymer or a sorbent) to extract analytes. acs.org The fiber is exposed to the sample or its headspace, and analytes adsorb or absorb onto the coating until equilibrium is reached. mdpi.com The fiber is then transferred directly to the injection port of a chromatographic system, typically a gas chromatograph (GC), for thermal desorption and analysis. acs.org

The choice of fiber coating is critical and depends on the polarity and volatility of the analyte. For a semi-volatile compound like this compound, a fiber with a non-polar or medium-polarity coating, such as polydimethylsiloxane (B3030410) (PDMS) or polydimethylsiloxane/divinylbenzene (PDMS/DVB), would be appropriate. acs.orgsemanticscholar.org SPME has been successfully used for the analysis of various chlorinated pesticides and organic pollutants from environmental samples. chromatographyonline.com

Key parameters that require optimization for SPME analysis include:

Fiber Coating: Selection based on analyte polarity.

Extraction Mode: Direct immersion (for liquid samples) or headspace (for volatile and semi-volatile analytes). nih.gov

Extraction Time and Temperature: To ensure equilibrium is reached and to enhance analyte transfer to the fiber.

Sample Agitation: To facilitate faster mass transfer.

Ionic Strength: Addition of salt to the sample matrix can decrease the solubility of organic analytes and improve extraction efficiency (salting-out effect). researchgate.net

Single-Drop Microextraction (SDME)

SDME is a form of liquid-phase microextraction (LPME) where a micro-liter-sized drop of an immiscible organic solvent is suspended at the tip of a microsyringe needle and exposed to the sample. researchgate.netsuperchroma.com.tw The analytes partition from the aqueous sample into the organic solvent drop. researchgate.net After a set extraction time, the drop is retracted back into the syringe and injected into a GC for analysis. helcom.fi This technique is inexpensive and simple, but the stability of the drop can be a challenge. helcom.fi

For the analysis of this compound, a non-polar solvent like toluene (B28343) or hexane would be a suitable choice for the microdrop. uw.edu.plcore.ac.uk A study on the micro liquid-liquid extraction of various phenol (B47542) acetyl derivatives, including 2,4-dichlorophenyl acetate, demonstrated the effectiveness of toluene as an extraction solvent. uw.edu.pl The optimization of SDME involves several factors similar to SPME, as detailed in the table below. nih.govnih.gov

Table 1: Key Optimization Parameters for Microextraction Techniques
ParameterSolid-Phase Microextraction (SPME)Single-Drop Microextraction (SDME)General Rationale
Extraction PhaseCoated Fiber (e.g., PDMS, PDMS/DVB)Organic Solvent Drop (e.g., Toluene, Hexyl Acetate)Phase is chosen based on the "like dissolves like" principle to maximize analyte affinity.
Extraction TimeTypically 15-60 minTypically 10-45 minTime required to approach or reach equilibrium for quantitative and reproducible extraction. researchgate.netcore.ac.uk
TemperatureAmbient to elevated temperaturesAmbient to elevated temperaturesAffects analyte volatility and mass transfer kinetics.
Agitation/Stirring Rate500-1500 rpm200-1000 rpmReduces the thickness of the diffusion layer at the phase boundary, accelerating extraction. researchgate.net
Sample pHAdjusted to suppress analyte ionizationAdjusted to suppress analyte ionizationEnsures the analyte is in a neutral form for efficient partitioning into a non-polar phase.
Ionic Strength (Salt Addition)Often beneficial (e.g., NaCl addition)Often beneficial (e.g., NaCl addition)Decreases the solubility of organic compounds in aqueous samples, enhancing their transfer to the extraction phase. researchgate.net

Pressurized Liquid Extraction (PLE) and Microwave-Assisted Extraction (MAE)

For solid or semi-solid samples, more exhaustive extraction techniques like Pressurized Liquid Extraction (PLE) and Microwave-Assisted Extraction (MAE) are often required to overcome strong matrix-analyte interactions. These methods offer significant advantages over traditional techniques like Soxhlet extraction, including reduced extraction times and lower solvent consumption. nih.gov

Pressurized Liquid Extraction (PLE)

PLE, also known as Accelerated Solvent Extraction (ASE), uses conventional solvents at elevated temperatures (e.g., 50-200°C) and pressures (e.g., 1500-2000 psi). nih.govresearchgate.net These conditions keep the solvent in its liquid state above its atmospheric boiling point, which enhances extraction efficiency by increasing analyte solubility and solvent diffusion rates, while decreasing solvent viscosity. chromatographyonline.com PLE is an automated technique that can provide filtered extracts, sometimes with in-cell cleanup by packing sorbents like silica or florisil (B1214189) along with the sample. uw.edu.plresearchgate.net

For a compound like this compound, a PLE method would likely employ a non-polar or moderately polar solvent system, such as hexane/acetone (B3395972) or dichloromethane/hexane, which are commonly used for extracting chlorinated hydrocarbons and pesticides from environmental matrices like soil and sediment. chromatographyonline.comnih.gov

Microwave-Assisted Extraction (MAE)

MAE utilizes microwave energy to heat the extraction solvent and sample matrix, leading to the rapid partitioning of analytes from the matrix into the solvent. researchgate.netresearchgate.net The efficiency of MAE is dependent on the dielectric properties of the solvent and the matrix. Polar solvents absorb microwave energy effectively, leading to rapid heating. researchgate.net For less polar solvents, a co-solvent or a microwave-absorbing matrix may be needed. MAE offers dramatically reduced extraction times, often from hours to minutes. researchgate.net

MAE is a well-established technique compliant with EPA Method 3546 for extracting organic compounds from environmental solids. brjac.com.br The extraction of this compound from soil or sludge could be efficiently performed using a solvent mixture like acetone/hexane, which is effective for a broad range of pesticides with varying physicochemical properties. brjac.com.brresearchgate.net

Table 2: Comparison of PLE and MAE for Extraction of this compound
FeaturePressurized Liquid Extraction (PLE)Microwave-Assisted Extraction (MAE)
PrincipleSolvent extraction at elevated temperature and pressure. chromatographyonline.comHeating of solvent and sample by microwave energy. researchgate.net
Typical SolventsHexane, Acetone, Dichloromethane, Ethyl Acetate. chromatographyonline.comnih.govAcetone/Hexane, Toluene, Ethyl Acetate. researchgate.netmdpi.com
Temperature Range50 - 200 °C~70 - 115 °C (solvent dependent)
Extraction Time10 - 30 minutes per sample. researchgate.net15 - 40 minutes for a batch of samples. researchgate.net
AdvantagesAutomated, provides filtered extract, potential for in-line cleanup. uw.edu.plnih.govVery fast, reduced solvent use, high throughput with batch systems. researchgate.net
ConsiderationsHigher initial equipment cost.Solvent choice is critical (dielectric properties); potential for analyte degradation at high power.

Method Validation and Quality Assurance in Trace Analysis

The development of a reliable analytical method for the quantification of this compound at trace levels requires rigorous validation and the implementation of stringent quality assurance (QA) and quality control (QC) measures. epa.gov Method validation demonstrates that an analytical procedure is suitable for its intended purpose. researchgate.net

Method Validation Parameters

Validation is performed according to international guidelines, such as those from the International Council for Harmonisation (ICH). Key parameters include: nih.govnist.gov

Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is typically demonstrated by analyzing blank matrix samples and spiked samples to ensure no interferences are present at the retention time of the analyte.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of standards over a defined range. A correlation coefficient (R²) value of >0.99 is generally considered acceptable. chromatographyonline.com

Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined through recovery studies by spiking a blank matrix with a known concentration of the analyte. Recoveries are typically expected to be within 70-120%. researchgate.netnih.gov

Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels:

Repeatability (Intra-day precision): Analysis within one laboratory, over a short period, with the same analyst and equipment.

Intermediate Precision (Inter-day precision): Variations within a laboratory, such as different days, analysts, or equipment.

An RSD of <15-20% is often required. nih.gov

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nist.gov

Quality Assurance and Quality Control (QA/QC)

QA/QC protocols are essential to ensure the reliability and integrity of analytical data, especially in trace analysis where the risk of contamination is high. helcom.fi

Blanks: Method blanks (reagents carried through the entire analytical process) are analyzed with each sample batch to monitor for contamination introduced during sample preparation and analysis.

Standards: Calibration standards must be run regularly to check instrument performance. A continuing calibration verification (CCV) standard is typically analyzed after every 10-20 samples.

Spiked Samples: Matrix spikes and matrix spike duplicates are used to assess method accuracy and precision in the specific sample matrix.

Certified Reference Materials (CRMs): When available, analysis of a CRM containing a certified concentration of the analyte provides the best measure of method accuracy.

Solvent and Reagent Purity: All solvents and reagents must be of high purity and checked for contamination before use. helcom.fi

Table 3: Typical Method Validation and Quality Control Acceptance Criteria for Trace Analysis
ParameterTypical Acceptance Criterion
Linearity (Correlation Coefficient, R²)≥ 0.995
Accuracy (Recovery %)70 - 120%
Precision (RSD %)≤ 20%
Method BlankBelow Limit of Detection (LOD) or &lt;10% of the lowest calibration standard
Continuing Calibration Verification (CCV)Within ±20-30% of the true value

Applications of 3,4 Dichlorophenyl Acetate As a Chemical Research Tool

Utilization as a Building Block in Complex Organic Synthesis

3,4-Dichlorophenyl acetate (B1210297) serves as a fundamental building block in the synthesis of more complex organic molecules. cymitquimica.comcymitquimica.com Its structure, featuring a phenyl ring substituted with two chlorine atoms, provides a chemically reactive and biologically relevant scaffold. cymitquimica.comcymitquimica.com The acetate group can be hydrolyzed to reveal the corresponding 3,4-dichlorophenol (B42033), which can then participate in various reactions, or the entire molecule can be used as a precursor in transformations such as acylation and substitution reactions.

The compound is often employed as an intermediate in the multi-step synthesis of specialty chemicals, pharmaceuticals, and agrochemicals. ontosight.ai For instance, the synthesis of derivatives often involves the initial acetylation of 3,4-dichlorophenol using acetyl chloride or acetic anhydride (B1165640) to form 3,4-dichlorophenyl acetate. ontosight.ai This ester can then undergo further reactions. The dichlorophenyl group itself can direct or influence subsequent chemical modifications on the aromatic ring or other parts of the molecule. For example, it has been used as a precursor in the synthesis of certain herbicides and insecticides. ontosight.ai Furthermore, related structures like ethyl 2-[(2,4-dichlorophenyl)thio]-acetate and (2,6-dichlorophenyl)acetic acid ethyl ester are also recognized as important building blocks in synthetic chemistry.

Research has demonstrated its role in creating larger, more intricate molecules. In one study, cinnamyl acetates bearing a 3,4-dichlorophenyl substituent were used in copper-mediated intramolecular cyclopropanation reactions to produce cyclopropane-fused γ-lactones, which are important structural motifs in bioactive natural products. rsc.org

Starting Material/PrecursorReaction TypeReagentsResulting Complex Molecule/IntermediateReference
3,4-DichlorophenolAcetylation / EsterificationAcetyl chloride, triethylamine (B128534), DCMThis compound
3,4-DichlorophenolEsterificationAcetic anhydride, sulfuric acid (catalyst)This compound
Cinnamyl acetate with 3,4-dichlorophenyl groupIntramolecular CyclopropanationCuBr2, DTBPCyclopropane-fused γ-lactone rsc.org
3,4-Dichlorophenylacetic acidEsterificationEthanol, Sulfuric acidEthyl 2-(3,4-dichlorophenyl)acetate semanticscholar.org

Role in the Development of Heterocyclic Systems

The 3,4-dichlorophenyl moiety, often sourced from precursors like this compound or 3,4-dichlorophenylacetic acid, is a common structural feature in a wide array of synthesized heterocyclic compounds. cymitquimica.com Heterocyclic scaffolds such as 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles are of significant interest due to their prevalence in pharmacologically active molecules. mdpi.com The inclusion of the dichlorophenyl group can enhance the biological activity of the resulting heterocyclic system. mdpi.com

Synthetic routes to these systems often involve multi-step processes where the dichlorophenyl group is introduced early on. For example:

1,3,4-Thiadiazoles and 1,2,4-Triazoles : N-(3,4-Dichlorophenyl)-2-(pyridin-2-ylacetyl)hydrazinecarbothioamide, derived from a dichlorophenyl-containing precursor, can be cyclized using concentrated sulfuric acid to yield N-(3,4-Dichlorophenyl)-5-(pyridin-2-ylmethyl)-1,3,4-thiadiazol-2-amine. mdpi.com This same precursor can also be used to synthesize triazole derivatives. mdpi.com

Pyridazines : Furanone derivatives containing a 3,4-dichlorophenyl group can be reacted with hydrazine (B178648) hydrate (B1144303) to form 3-(3,4-dichlorophenyl)-5-[(substituted)-methyl]-1H-pyridazin-6-ones. tandfonline.com

1,2,3-Triazoles : A 1,4-disubstituted 1,2,3-triazole derivative, 4-((1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl)methoxy)-2-hydroxybenzaldehyde, was synthesized using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, highlighting the use of dichlorophenyl-containing starting materials in "click chemistry". nih.gov

Thiazolo[3,2-a]pyrimidines : In a three-component reaction, 3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde was reacted with a tetrahydropyrimidine (B8763341) and monochloroacetic acid to form a complex thiazolo[3,2-a]pyrimidine heterocyclic system. mdpi.com

Precursor Containing 3,4-Dichlorophenyl MoietyReaction/MethodResulting Heterocyclic SystemReference
N-(3,4-Dichlorophenyl)-2-(pyridin-2-ylacetyl)hydrazinecarbothioamideCyclization with H₂SO₄1,3,4-Thiadiazole mdpi.com
5-(3,4-Dichlorophenyl)-3-(substituted)-furan-2-oneReaction with hydrazine hydratePyridazinone tandfonline.com
1-Azido-3,4-dichlorobenzeneCopper(I)-catalyzed azide-alkyne cycloaddition (CuAAC)1,2,3-Triazole nih.gov
3-(3,4-Dichlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehydeThree-component reactionThiazolo[3,2-a]pyrimidine mdpi.com
3-Chloropyridazine derivative with 3,4-dichlorophenyl groupReaction with sodium azideTetrazolo[1,5-b]pyridazine mdpi.com

Derivatization Reagent in Analytical Chemistry and Chromatographic Studies

In analytical chemistry, particularly in gas chromatography (GC), derivatization is a crucial technique used to modify an analyte to improve its analytical properties. research-solution.comresearchgate.net Compounds with active hydrogen atoms, such as phenols, can exhibit poor chromatographic behavior due to their polarity and tendency to form hydrogen bonds, leading to issues like peak tailing and reduced volatility. research-solution.com

The conversion of phenols into their corresponding phenyl acetate esters is a common derivatization strategy to overcome these problems. restek.com In this context, while this compound is the product of derivatization, this process is fundamental to its role in analytical studies. For example, the French normalized method NF EN 12673 recommends the in-situ derivatization of chlorophenols with acetic anhydride to form phenyl acetates prior to GC/MS analysis. restek.com This conversion into a less polar, more volatile acetate ester, such as this compound from 3,4-dichlorophenol, enhances performance on GC columns. restek.com

This derivatization achieves several key analytical goals:

Increased Volatility : The replacement of the acidic proton of the hydroxyl group with an acetyl group reduces intermolecular hydrogen bonding, making the compound more volatile and suitable for GC analysis. research-solution.com

Improved Peak Shape : Derivatization reduces the analyte's interaction with active sites in the GC column, resulting in more symmetrical peaks. researchgate.net

Enhanced Detectability : The introduction of certain groups can improve the response of specific detectors. researchgate.net

Interestingly, the derivatization of phenols to phenyl acetates can also alter their elution order in chromatography. For most phenols, the resulting acetate ester has a longer retention time. However, for a subset of compounds, including those with chloro-substituents in the meta and/or para positions, the phenyl acetate can elute before the corresponding phenol (B47542), an important consideration for method development and analyte identification. restek.com

AnalyteDerivatization ReactionReagentDerivative FormedAnalytical ImprovementReference
3,4-DichlorophenolAcetylationAcetic anhydrideThis compoundIncreased volatility, improved peak symmetry for GC/MS analysis. restek.com
Phenols (general)AcylationAcetic anhydridePhenyl acetatesBetter performance on GC columns due to increased hydrophobicity. restek.com
Carboxylic acids, phenols, thiolsAlkylation/EsterificationPentafluorobenzyl bromide (PFBBr)PFB esters/ethersEnables analysis of polar compounds by GC. research-solution.comresearchgate.net

Probes for Investigating Reaction Pathways and Molecular Interactions

The specific structure of this compound and its derivatives makes it a useful probe for investigating fundamental chemical and biological processes. The two chlorine atoms on the phenyl ring are strongly electron-withdrawing, which significantly influences the molecule's electronic distribution, reactivity, and potential for intermolecular interactions.

Investigating Reaction Mechanisms: The electronic properties of the 3,4-dichlorophenyl group can be exploited to study reaction mechanisms. For example, in a study on copper-mediated intramolecular cyclopropanation, substrates with a 3,4-dichlorophenyl group were shown to be compatible with the reaction conditions, providing insight into the tolerance of the reaction to electron-withdrawing substituents. rsc.org The presence of such groups can affect the stability of intermediates (e.g., radicals or carbocations) and the energetics of transition states, thereby helping to elucidate the reaction pathway. msuniv.ac.in

Probing Molecular Interactions: In medicinal chemistry and materials science, understanding how molecules interact is critical. The 3,4-dichlorophenyl group can participate in various non-covalent interactions, including hydrogen bonding, halogen bonding, and π-π stacking. nih.gov

Hirshfeld Surface Analysis : This computational technique has been used to study crystals of molecules containing the 2,4-dichlorophenyl moiety. It quantifies the different intermolecular contacts, revealing the importance of H⋯Cl, C⋯H, and C⋯C interactions in the crystal packing. nih.gov

Molecular Docking : Computational docking studies use molecules with structures like 2-(((2,4-dichlorophenyl)imino)methyl)-3,4-difluorophenol to probe the binding sites of biological targets, such as enzymes or receptors. semanticscholar.orgdergipark.org.tr The dichlorophenyl group's size, shape, and electronic nature are critical for determining binding affinity and specificity. semanticscholar.org

DFT and HOMO-LUMO Analysis : Density Functional Theory (DFT) calculations are employed to understand the electronic structure of molecules containing the dichlorophenyl group. nih.govdergipark.org.tr Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides information about the molecule's reactivity and where electrophilic or nucleophilic attacks are likely to occur. semanticscholar.org

By systematically modifying the substitution pattern on the phenyl ring and observing the resulting changes in reactivity or binding, researchers can use compounds like this compound as molecular probes to map out reaction landscapes and explore structure-activity relationships.

Type of InvestigationRole of the Dichlorophenyl MoietyKey Findings/InsightsReference
Reaction Mechanism Study (Intramolecular Cyclopropanation)Electronic ProbeDemonstrated that strong electron-withdrawing groups are tolerated in the reaction, providing insight into mechanism scope. rsc.org
Crystal Structure Analysis (Hirshfeld Surface Analysis)Interaction ProbeQuantified the significant contribution of H⋯Cl, H⋯C, and C⋯C interactions to the crystal packing. nih.gov
Molecular DockingStructural Probe for BindingInvestigated binding modes and affinities with biological targets (e.g., α-amylase, D2 receptor), guiding drug design. semanticscholar.orgdergipark.org.tr
DFT / HOMO-LUMO AnalysisElectronic Structure ProbePredicted sites for electrophilic/nucleophilic attack and determined the molecule's energy gap and reactivity factors. semanticscholar.orgnih.govdergipark.org.tr

Emerging Research Directions and Future Perspectives for 3,4 Dichlorophenyl Acetate

Exploration of Novel and Sustainable Synthetic Pathways

The conventional synthesis of 3,4-Dichlorophenyl acetate (B1210297) typically involves the acetylation of 3,4-dichlorophenol (B42033) using reagents like acetyl chloride in the presence of a base such as triethylamine (B128534). While effective, this method relies on hazardous and corrosive reagents and organic solvents, prompting a shift towards greener and more sustainable alternatives. Emerging research is focused on developing pathways that minimize waste, reduce energy consumption, and utilize less hazardous materials.

Future research could explore several innovative synthetic strategies:

Enzymatic Catalysis: Lipases could be employed as biocatalysts for the esterification of 3,4-dichlorophenol with a benign acyl donor like acetic acid or ethyl acetate. This approach offers high selectivity, mild reaction conditions, and a significant reduction in toxic byproducts.

Mechanochemistry: Solvent-free or low-solvent "grindstone" techniques, which have proven effective for other heterocyclic systems, could be adapted. researchgate.net Mechanical grinding of reactants could provide the necessary energy to drive the acetylation, eliminating the need for bulk solvents and simplifying purification.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields, often under solvent-free conditions, as demonstrated in the synthesis of other organic compounds. samipubco.com

Table 1: Proposed Sustainable Synthetic Pathways for 3,4-Dichlorophenyl Acetate

Method Catalyst/Medium Potential Advantages Research Focus
Enzymatic Acetylation Immobilized Lipase (B570770) High selectivity, mild conditions, biodegradable catalyst, reduced waste. Screening for optimal lipase, reaction optimization (temperature, acyl donor).
Mechanochemical Synthesis Ball Mill (Solvent-free) Elimination of hazardous solvents, high reaction efficiency, simple work-up. researchgate.net Investigating reaction kinetics, catalyst requirements (if any), scalability.

| Microwave-Assisted Reaction | Solid Support / Solvent-free | Rapid heating, significantly reduced reaction times, potential for higher yields. samipubco.com | Optimization of microwave parameters, comparison with conventional heating. |

Application of Advanced Spectroscopic Techniques for Fine Structural Details

Standard characterization of this compound and its derivatives has been routinely accomplished using techniques like Fourier-Transform Infrared (FT-IR) spectroscopy, one-dimensional Nuclear Magnetic Resonance (1H and 13C NMR), and mass spectrometry. nih.govnih.gov However, to gain a more profound understanding of its molecular architecture and intermolecular interactions, the application of more advanced spectroscopic methods is a key future direction.

These techniques can reveal subtle structural nuances not visible with standard methods:

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can unambiguously assign all proton and carbon signals and establish through-bond connectivity, which is crucial for verifying the structure of more complex derivatives.

Reduced Density Gradient (RDG) Analysis: This computational spectroscopic technique can be used to visualize and understand non-covalent interactions, such as weak intramolecular hydrogen bonds or van der Waals forces, which can influence the compound's conformation and reactivity. nih.gov

Solid-State NMR (ssNMR): For analyzing the compound in its solid form, ssNMR can provide information about its crystalline packing, polymorphism, and the presence of different conformers in the solid state.

Table 2: Advanced Spectroscopic Techniques and Their Potential Applications

Technique Information Gained Research Implication
2D NMR (COSY, HSQC, HMBC) Unambiguous assignment of atoms and confirmation of covalent structure. Essential for structural verification of novel derivatives and reaction products.
Reduced Density Gradient (RDG) Visualization and characterization of weak non-covalent interactions. nih.gov Understanding conformational preferences and intermolecular packing forces.

| Solid-State NMR (ssNMR) | Analysis of crystal packing, polymorphism, and molecular dynamics in the solid state. | Insights into the material properties and stability of the compound. |

Integrated Computational and Experimental Approaches for Reactivity Prediction

The integration of computational chemistry with experimental studies offers a powerful paradigm for predicting the chemical behavior of this compound. While experimental work provides tangible results, computational modeling can offer deep mechanistic insights and predict reactivity before a reaction is ever run in a lab. Density Functional Theory (DFT) has become a cornerstone of this approach for related molecules. bohrium.comacs.org

Key areas for integrated research include:

Molecular Electrostatic Potential (MEP) Mapping: MEP analysis can predict the sites most susceptible to electrophilic and nucleophilic attack by visualizing the electron density distribution across the molecule. dergipark.org.tr This is invaluable for anticipating reaction outcomes with various reagents.

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. acs.org

Calculation of Global Reactivity Descriptors: Parameters such as chemical hardness, softness, electronegativity, and electrophilicity index can be calculated from FMO energies to quantify and compare the reactivity of this compound with its derivatives or other compounds. acs.orgresearchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed information on hyperconjugative interactions and charge delocalization, explaining the sources of molecular stability. acs.org

Table 3: Key Computational Descriptors for Reactivity Prediction

Descriptor Definition Predicted Insight
HOMO-LUMO Gap Energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. Indicates chemical stability; a smaller gap suggests higher reactivity. acs.org
Chemical Hardness (η) Resistance to change in electron configuration. A higher hardness value correlates with lower reactivity. researchgate.net
Molecular Electrostatic Potential (MEP) 3D map of electron density. Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites. dergipark.org.tr

| Electrophilicity Index (ω) | Measures the ability of a molecule to accept electrons. | Quantifies the electrophilic nature of the compound. |

By correlating these theoretical calculations with experimental reaction outcomes, researchers can build robust models that accurately predict how this compound will behave under various conditions.

Comprehensive Environmental Fate Modeling and Remediation Strategies

Understanding the environmental journey and impact of this compound is critical, especially given its relationship to agricultural chemicals. It is known to be a transformation product of the herbicide Swep (methyl-N-(3,4-dichlorophenyl)-carbamate), which degrades in soil to form 3,4-dichloroaniline (B118046) and subsequently 3,3',4,4'-tetrachloroazobenzene. nih.gov Future research must focus on creating a complete picture of its persistence, mobility, and degradation, and on developing effective remediation techniques.

Environmental Fate Modeling: Comprehensive models, such as fugacity-based multimedia environmental models, can be developed to predict the partitioning of this compound in different environmental compartments (air, water, soil, sediment). novamechanics.comfrontiersin.org These models require accurate physicochemical data (e.g., water solubility, vapor pressure, octanol-water partition coefficient) and an understanding of its degradation kinetics (e.g., hydrolysis, photolysis, biodegradation).

Bioremediation: A significant research avenue is the identification and isolation of microorganisms capable of degrading this compound and its more persistent breakdown product, 3,4-dichloroaniline. researchgate.net This involves screening soil and water samples from contaminated sites for bacteria or fungi that can use these xenobiotic compounds as a carbon or nitrogen source. epa.gov

Adsorption-Based Remediation: The use of low-cost, sustainable adsorbents is a promising strategy for removing the compound from contaminated water and soil. Materials like biochar, produced from the pyrolysis of biomass, have shown effectiveness in sorbing various organic pollutants due to their high surface area and porous structure. mdpi.com

Development of Smart Materials Incorporating this compound (Conceptual)

A forward-looking, conceptual research direction is the incorporation of this compound into "smart" materials. These are advanced materials designed to respond to specific external stimuli in a controlled and predictable way. e3s-conferences.orgnih.gov While this application is currently theoretical for this specific compound, its chemical properties suggest potential roles in sensor and controlled-release systems.

A conceptual framework could involve:

Stimuli-Responsive Polymer Systems: this compound could be embedded within a polymer matrix. The ester linkage is susceptible to hydrolysis under specific pH conditions or in the presence of certain enzymes (esterases). This hydrolysis event, releasing 3,4-dichlorophenol and acetic acid, could be the trigger for a material response.

Conceptual Design of a Biosensor: A smart material could be designed for detecting specific microbial activity. For example, a polymer composite containing this compound could be engineered such that when target microorganisms secrete esterases, the resulting hydrolysis of the ester alters the material's properties. This change—perhaps in electrical conductivity, fluorescence, or color—would serve as a detectable signal. This concept is analogous to developing smart delivery systems for related agrochemicals. scribd.com

Table 4: Conceptual Design for a Smart Material Sensor

Component Material/Molecule Function
Matrix Biocompatible Hydrogel or Electroactive Polymer Provides structural integrity and houses the active components.
Trigger Molecule This compound Stable within the matrix until exposed to a specific stimulus (e.g., esterase enzyme).
Transducer Conductive Nanoparticles (e.g., Carbon Nanotubes) Dispersed within the matrix; their electrical network is altered by the trigger event.
Stimulus Target Analyte (e.g., Microbial Esterase) Catalyzes the hydrolysis of this compound.

| Response | Change in Electrical Resistance | The release of 3,4-dichlorophenol and acetic acid disrupts the conductive network, creating a measurable signal indicating the presence of the stimulus. |

This conceptual application highlights how the fundamental chemistry of this compound could be leveraged in the future to create sophisticated, functional materials for environmental monitoring or other advanced technologies.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3,4-dichlorophenyl acetate derivatives in laboratory settings?

  • Methodology : A common approach involves esterification of 3,4-dichlorophenol with acetic anhydride under acidic catalysis. For example, refluxing 3,4-dichlorophenol with acetic anhydride and a catalytic amount of sulfuric acid, followed by neutralization and purification via recrystallization or column chromatography. Similar protocols for dichlorophenyl derivatives highlight the importance of controlling reaction time and temperature to avoid side reactions like hydrolysis or over-acylation .
  • Characterization : Post-synthesis, confirm purity using TLC (hexane/ethyl acetate systems) and structural integrity via 1^1H/13^13C NMR and FT-IR to identify ester carbonyl peaks (~1740 cm1^{-1}) .

Q. How can researchers assess the solubility and stability of this compound under varying experimental conditions?

  • Solubility Profiling : Test solubility in polar (e.g., DMSO, methanol) and non-polar solvents (e.g., hexane) at room and elevated temperatures. For instance, notes that derivatives like 9-((3,4-dichlorophenyl)carbamoyloxymino)fluorene are soluble in DMF, chloroform, and hot ethanol but insoluble in water, suggesting similar behavior for the parent compound .
  • Stability Testing : Conduct accelerated degradation studies under UV light, acidic/alkaline conditions, and varying temperatures. Monitor via HPLC to track decomposition products .

Q. What analytical techniques are most reliable for characterizing this compound and its analogs?

  • Primary Techniques :

  • GC-EI-MS : For determining molecular weight and fragmentation patterns, especially for volatile derivatives .
  • ESI-HRMS/MS : High-resolution mass spectrometry provides exact mass confirmation, critical for distinguishing isomers or impurities .
  • XRD : For crystalline derivatives, single-crystal X-ray diffraction resolves stereochemical ambiguities .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its bioactivity in pharmacological studies?

  • Strategy : Introduce functional groups (e.g., carbamoyl, amino) to the phenyl ring or acetate moiety. describes modifying 3,4-dichlorophenylalanine into bioactive peptides, demonstrating enhanced receptor binding via halogen interactions. Similarly, shows that N-methoxy-N-methylurea substitution in Linuron improves herbicidal activity, suggesting analogous approaches for acetate derivatives .
  • Validation : Use in vitro assays (e.g., enzyme inhibition, receptor binding) paired with computational docking studies to correlate structural changes with activity .

Q. What experimental strategies resolve contradictions in reported toxicity data for this compound metabolites?

  • Data Harmonization : Cross-validate findings using orthogonal methods (e.g., LC-MS/MS for metabolite quantification vs. microbial toxicity assays). emphasizes systematic literature reviews to identify confounding variables (e.g., exposure duration, model organisms) .
  • Case Study : Address discrepancies in chlorophenol toxicity by replicating studies under standardized OECD guidelines, ensuring consistent endpoints (e.g., LC50_{50}, oxidative stress markers) .

Q. How can researchers optimize reaction yields for multi-step syntheses involving this compound intermediates?

  • Process Optimization :

  • Catalysis : Use PdCl2_2(PPh3_3)2_2/CuI systems for cross-coupling steps, as shown in for spiro-pyridine derivatives, achieving ~62% yield .
  • Purification : Employ gradient elution in flash chromatography (hexane → ethyl acetate) to isolate intermediates. highlights recrystallization from ethanol for high-purity products .
    • Troubleshooting : Monitor reaction progress via inline FT-IR or GC to identify side products early .

Q. What mechanisms underlie the environmental persistence of this compound, and how can biodegradation studies be designed?

  • Mechanistic Insight : Investigate hydrolytic cleavage (esterases) and microbial degradation pathways using 14^{14}C-labeled analogs to track metabolite formation .
  • Experimental Design : Use soil microcosms spiked with this compound and analyze degradation kinetics via LC-MS. ’s use of DCMU in cyanobacterial studies provides a model for inhibitor-based mechanistic studies .

Methodological Notes

  • Contradiction Management : When conflicting data arise (e.g., solubility in vs. 16), conduct controlled replicate studies under identical conditions.
  • Safety Protocols : Adhere to OSHA HCS guidelines () for handling chlorinated compounds, including PPE and fume hood use .
  • Ethical Compliance : For biological studies, follow institutional guidelines for cytotoxicity testing and waste disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.